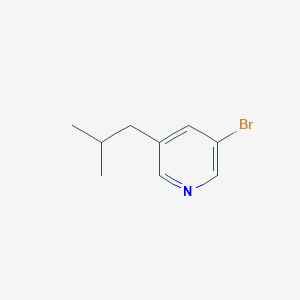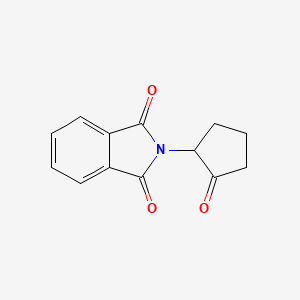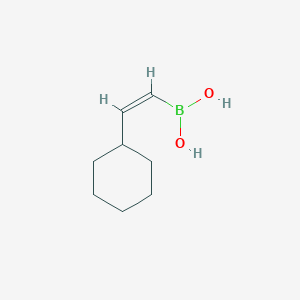![molecular formula C10H13IO2 B13676091 1-Iodo-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13676091.png)
1-Iodo-2-[2-(methoxymethoxy)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-2-[2-(methoxymethoxy)ethyl]benzene is an organic compound that belongs to the class of aromatic iodides It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a 2-(methoxymethoxy)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodo-2-[2-(methoxymethoxy)ethyl]benzene can be synthesized through a multi-step process involving the iodination of a benzene derivative followed by the introduction of the 2-(methoxymethoxy)ethyl group. One common method involves the following steps:
Iodination: The starting material, 2-[2-(methoxymethoxy)ethyl]benzene, is subjected to iodination using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodo-2-[2-(methoxymethoxy)ethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding iodinated quinones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated benzene derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of iodinated quinones or other oxidized products.
Reduction: Formation of hydrogenated benzene derivatives.
Applications De Recherche Scientifique
1-Iodo-2-[2-(methoxymethoxy)ethyl]benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of functionalized materials with unique electronic or optical properties.
Biological Studies: Employed in the study of biological pathways and mechanisms, particularly those involving iodinated compounds.
Mécanisme D'action
The mechanism of action of 1-iodo-2-[2-(methoxymethoxy)ethyl]benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
1-Iodo-2-[2-(methoxyethoxy)ethyl]benzene: Similar structure but with a different ether linkage.
1-Iodo-2-[2-(ethoxymethoxy)ethyl]benzene: Similar structure with an ethoxy group instead of a methoxy group.
1-Iodo-2-[2-(methoxymethoxy)propyl]benzene: Similar structure with a propyl group instead of an ethyl group.
Uniqueness: 1-Iodo-2-[2-(methoxymethoxy)ethyl]benzene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the 2-(methoxymethoxy)ethyl group provides distinct steric and electronic properties that can be advantageous in certain synthetic and biological applications.
Propriétés
Formule moléculaire |
C10H13IO2 |
|---|---|
Poids moléculaire |
292.11 g/mol |
Nom IUPAC |
1-iodo-2-[2-(methoxymethoxy)ethyl]benzene |
InChI |
InChI=1S/C10H13IO2/c1-12-8-13-7-6-9-4-2-3-5-10(9)11/h2-5H,6-8H2,1H3 |
Clé InChI |
KCLFYZISCKVEQC-UHFFFAOYSA-N |
SMILES canonique |
COCOCCC1=CC=CC=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


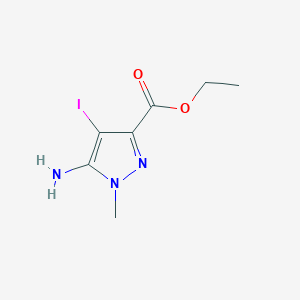

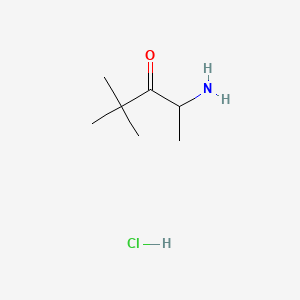
![Benzo[d]isothiazol-4-ylmethanamine](/img/structure/B13676036.png)
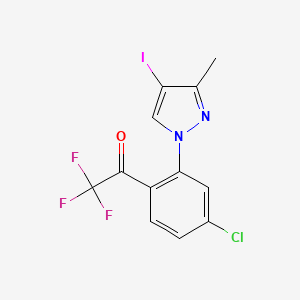
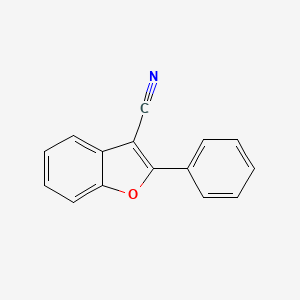
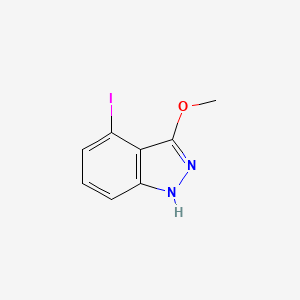
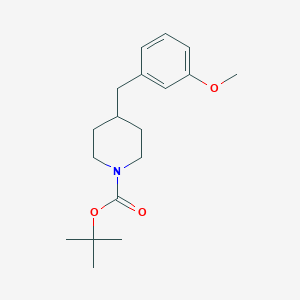

![4-Iodobenzo[b]thiophen-2-amine](/img/structure/B13676070.png)
